CID 129893908

Description

Properties

CAS No. |

78543-37-0 |

|---|---|

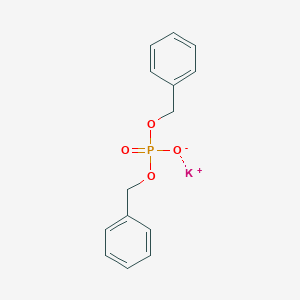

Molecular Formula |

C14H15KO4P |

Molecular Weight |

317.34 g/mol |

IUPAC Name |

potassium;dibenzyl phosphate |

InChI |

InChI=1S/C14H15O4P.K/c15-19(16,17-11-13-7-3-1-4-8-13)18-12-14-9-5-2-6-10-14;/h1-10H,11-12H2,(H,15,16); |

InChI Key |

PJFOBYGANFUCIW-UHFFFAOYSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)COP(=O)([O-])OCC2=CC=CC=C2.[K+] |

Canonical SMILES |

C1=CC=C(C=C1)COP(=O)([O-])OCC2=CC=CC=C2.[K+] |

Other CAS No. |

78543-37-0 |

Pictograms |

Corrosive |

Synonyms |

DIBENZYL PHOSPHATE POTASSIUM SALT; POTASSIUM DIBENZYL PHOSPHATE; Phosphoric acid,bis(phenylMethyl) ester, potassiuM salt (9CI) |

Origin of Product |

United States |

Synthetic Strategies and Derivatization Approaches

Precursor Synthesis and Functionalization

The journey towards potassium dibenzyl phosphate (B84403) often begins with the synthesis and subsequent functionalization of its immediate precursors. The formation and oxidation of dibenzyl phosphite (B83602) are critical steps in many synthetic routes.

Dibenzyl phosphite serves as a pivotal intermediate in the production of dibenzyl phosphate. One common method for its synthesis involves the transesterification of a dialkyl phosphite, such as dimethyl phosphite, with benzyl (B1604629) alcohol. chemicalbook.com This reaction is typically driven by heating the reactants, often in the presence of a basic catalyst like sodium methoxide (B1231860), to facilitate the exchange of the methyl groups for benzyl groups. chemicalbook.com The process involves removing the lower-boiling alcohol (methanol) by distillation to shift the equilibrium towards the desired product. chemicalbook.com

An alternative and widely used route is the reaction of phosphorus trichloride (B1173362) with benzyl alcohol in the presence of an organic base like triethylamine. google.comgoogle.com This method proceeds through the formation of a phosphite ester via the displacement of chloride ions. The base is crucial for neutralizing the hydrochloric acid generated during the reaction.

Once dibenzyl phosphite is obtained, it must be oxidized from the P(III) state to the P(V) state to form dibenzyl phosphate. While various oxidizing agents can be employed, permanganate (B83412) in an alkaline medium is a notable method.

The oxidation of dibenzyl phosphite to dibenzyl phosphate can be effectively achieved through a hydroxylation reaction using permanganate salts, such as potassium permanganate, in an alkaline solution. google.comgoogle.com This reaction is a direct method for converting the phosphite to the corresponding phosphate. rsc.org The general reaction proceeds as follows:

3 R₂P(O)H + 2 MnO₄⁻ + OH⁻ → 3 R₂PO₂⁻ + 2 MnO₂ + 2 H₂O (where R = Benzyl) rsc.org

The alkaline conditions, often established using a bicarbonate salt like potassium bicarbonate, are crucial. google.com This environment helps to prevent the formation of excessive side products and ensures the reaction proceeds towards the desired dibenzyl phosphate, leading to yields reported to be over 60%. google.comgoogle.com The choice of permanganate salt can include alkali metal permanganates like potassium or sodium permanganate. google.com Research has explored the impact of the molar ratio of reactants on the final product's purity and yield.

This table is interactive. You can sort and filter the data. Data sourced from patent literature describing the process. google.com

Oxidative Pathways to Dibenzyl Phosphate

Formation of Potassium Dibenzyl Phosphate

The final step in the synthesis is the formation of the potassium salt. This can be achieved either by converting the acidic form of dibenzyl phosphate or through a more direct route from a phosphate triester.

Following the oxidation of dibenzyl phosphite, the resulting dibenzyl phosphate is in its acidic form or as a salt of the base used during oxidation. To obtain potassium dibenzyl phosphate, a straightforward acid-base neutralization is performed. This typically involves treating the dibenzyl phosphate with a potassium base, such as potassium hydroxide (B78521). ontosight.ai The reaction results in the formation of the stable, often crystalline, potassium dibenzyl phosphate salt. ontosight.ai

An alternative strategy for preparing potassium dibenzyl phosphate bypasses the phosphite intermediate by starting directly from tribenzyl phosphate. This method involves the selective debenzylation of the triester. One effective approach utilizes an alkali metal salt, such as potassium hydroxide, in a water-soluble organic solvent like dioxane. google.com The reaction is heated to facilitate the cleavage of one benzyl group, directly yielding the potassium salt of dibenzyl phosphate. google.com

This method has been shown to produce high yields and purity. For instance, reacting tribenzyl phosphate with a 51.5% aqueous solution of potassium hydroxide in dioxane at 80°C for 6 hours can result in a 94.9% yield with 100% purity as determined by HPLC. google.com Other alkali metal salts, such as potassium carbonate, have also been used, though they may require longer reaction times. google.com The reactivity of iodide salts in debenzylation has also been studied; however, methods using reagents like sodium iodide can produce benzyl iodide as a by-product, which is a lachrymatory agent, posing challenges for industrial application. google.comuoa.gr

Table 2: Synthesis of Potassium Dibenzyl Phosphate from Tribenzyl Phosphate

| Alkali Metal Salt | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Potassium Hydroxide | Dioxane / Water | 80 | 6 | 94.9 | 100 |

| Potassium Hydroxide | Dioxane / Water | 60 | 6 | 87.0 | 98.37 |

This table is interactive. You can sort and filter the data. Data sourced from patent literature. google.com

Direct Synthesis from Tribenzyl Phosphate: Exploring Alkali Metal Salt Reactivity

Influence of Solvent Systems and Reaction Conditions on Purity and Yield

The synthesis of potassium dibenzyl phosphate with high purity and yield is significantly dependent on the chosen solvent system and reaction conditions. Research into the reaction of tribenzyl phosphate with an alkali metal salt demonstrates that the use of a water-soluble organic solvent (excluding alcohols) is critical for a successful outcome. google.com

In a series of experiments, various solvents were tested for the reaction between tribenzyl phosphate and a potassium salt. The use of dioxane as a solvent resulted in a 90.6% yield of potassium dibenzyl phosphate with a purity of 99.31%. google.com When tetrahydrofuran (B95107) (THF) was employed, the yield was slightly higher at 94.9% with a purity of 100%. google.com Acetonitrile also proved to be an effective solvent, yielding the product at 90.1% with 100% purity. google.com

In contrast, conducting the reaction in the absence of a suitable solvent or in a non-polar solvent like toluene (B28343) resulted in no product formation. google.com Similarly, using methanol (B129727) as a solvent led to by-product formation (methyldibenzyl phosphate and dimethylbenzyl phosphate) and a significantly reduced yield of only 23.2%. google.com These findings underscore the importance of the solvent in facilitating the desired reaction pathway and preventing side reactions. The reaction proceeds efficiently when heated, for instance at 90-100°C for several hours. google.com

Table 1: Influence of Solvent on the Synthesis of Potassium Dibenzyl Phosphate

| Solvent | Reactants | Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|

| Dioxane | Tribenzyl Phosphate, Potassium Salt, Water | 100°C, 48h | 90.6 | 99.31 | google.com |

| Tetrahydrofuran (THF) | Tribenzyl Phosphate, Potassium Salt, Water | 90°C, 10h | 94.9 | 100 | google.com |

| Acetonitrile | Tribenzyl Phosphate, Sodium Salt, Water | 100°C, 48h | 90.1 | 100 | google.com |

| Methanol | Tribenzyl Phosphate, Potassium Hydroxide | Reflux, 24h | 23.2 | Not specified | google.com |

Preparation of Related Phosphorylating Agents and Derivatives

Synthesis of Tetrabenzyl Pyrophosphate and its Role in Phosphorylation

Tetrabenzyl pyrophosphate (TBPP) is a powerful and widely used phosphorylating agent, particularly valuable in the synthesis of complex, biologically active molecules. orgsyn.org Its preparation can be achieved through several routes. A common method involves the reaction of dibenzyl hydrogen phosphate with a condensing agent. For instance, treating dibenzylphosphoric acid with dicyclohexylcarbodiimide (B1669883) (DCC) in a solvent like tetrahydrofuran (THF) yields TBPP, with dicyclohexylurea precipitating as a byproduct. chemicalbook.com An alternative synthesis involves the action of acyl chlorides, such as thionyl chloride or oxalyl chloride, on dibenzyl hydrogen phosphate. rsc.org

The utility of TBPP lies in its ability to efficiently phosphorylate a wide range of substrates, including primary, secondary, and tertiary alcohols, as well as phenols. nih.govresearchgate.net It serves as a key reagent in the synthesis of various phosphate-containing compounds, such as prodrugs and enzyme inhibitors. orgsyn.org The reaction is often carried out in the presence of a base. acs.org Furthermore, Lewis acids like titanium tetrabutoxide (Ti(OtBu)4) have been shown to effectively catalyze the phosphorylation of alcohols using TBPP, achieving high conversion and yields. researchgate.net The benzyl groups on the resulting phosphate triester can be readily removed, typically through hydrogenation, to afford the final phosphorylated product. orgsyn.org

Selective Dephosphorylation and Trans-esterification Pathways

The benzyl group is a common protecting group in phosphate chemistry due to its relative stability and methods available for its removal. Selective debenzylation, where benzyl groups are removed without affecting other sensitive functionalities in the molecule, is a crucial step in multi-step syntheses. nih.govacs.org

A mild and chemoselective method for debenzylation involves the use of triethylsilane in the presence of a palladium catalyst, such as palladium acetate, and an amine base like triethylamine. nih.govacs.org This system allows for the rapid removal of benzyl groups from a phosphate moiety, even in the presence of other reducible groups like benzyl ethers or carbamates, offering a significant advantage over traditional catalytic hydrogenation which can be less selective. nih.govacs.org Stoichiometrically controlling the amount of silane (B1218182) reagent can even permit the selective removal of a single benzyl group to generate phosphodiesters. nih.gov Another reagent, bromotrimethylsilane (B50905), has been shown to be effective for the selective debenzylation of dibenzyl arylphosphate esters to yield the corresponding arylphosphate acids. researchgate.net The deprotection mechanism is believed to proceed via the transesterification of the benzyl phosphate into a silyl (B83357) ester, which is then hydrolyzed. chempedia.info

Transesterification is another important pathway for modifying phosphate esters. This process involves the exchange of an ester group with an alcohol. For benzyl phosphates, this can be achieved using a catalytic amount of a base. google.comgoogleapis.com For example, potassium phosphate (K3PO4) in combination with a phase-transfer catalyst like benzyltriethylammonium chloride has been shown to efficiently catalyze the transesterification of various esters, including those with benzyl groups, with primary and secondary alcohols under mild conditions. researchgate.netirb.hr The reaction can be controlled to produce a desired mixture of ester products. google.comgoogleapis.com

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| Potassium dibenzyl phosphate |

| Tribenzyl phosphate |

| Dioxane |

| Tetrahydrofuran (THF) |

| Acetonitrile |

| Methanol |

| Toluene |

| Methyldibenzyl phosphate |

| Dimethylbenzyl phosphate |

| Tetrabenzyl pyrophosphate (TBPP) |

| Dibenzyl hydrogen phosphate |

| Dicyclohexylcarbodiimide (DCC) |

| Thionyl chloride |

| Oxalyl chloride |

| Titanium tetrabutoxide |

| Triethylsilane |

| Palladium acetate |

| Triethylamine |

| Bromotrimethylsilane |

| Benzyltriethylammonium chloride |

Mechanistic Elucidation of Reactions Involving Phosphate Moieties

Phosphoryl Transfer Mechanisms

Phosphoryl transfer reactions can proceed through a variety of mechanistic pathways. nih.gov The specific mechanism is influenced by the nature of the phosphate (B84403) ester (mono-, di-, or tri-ester), the leaving group, the attacking nucleophile, and the surrounding environment. researchgate.net These pathways are generally categorized on a spectrum from fully dissociative to fully associative, with a concerted pathway lying in between. nih.govresearchgate.net

The hydrolysis of phosphate esters can be described by a continuum of transition states. nih.gov Two primary mechanistic pathways are often considered: a dissociative (Sₙ1-like or Dₙ+Aₙ) pathway and a concerted (Sₙ2-like or AₙDₙ) pathway. researchgate.netresearchgate.net An associative pathway (Aₙ+Dₙ), which involves a stable pentavalent intermediate, is also possible. nih.govresearchgate.net

Dissociative Pathway: This stepwise mechanism involves the departure of the leaving group before the attack of the nucleophile. researchgate.netresearchgate.net It proceeds through a highly reactive metaphosphate intermediate (PO₃⁻). researchgate.net The transition state is considered "loose," with extensive bond fission to the leaving group and minimal bond formation to the incoming nucleophile. frontiersin.org

Associative Pathway: In this stepwise mechanism, the nucleophile attacks the phosphorus center before the leaving group departs, forming a pentavalent phosphorane intermediate. nih.govresearchgate.netresearchgate.net This pathway typically results in an inversion of configuration at the phosphorus atom. researchgate.netresearchgate.net

Concerted Pathway: This is a single-step Sₙ2-like mechanism where bond-breaking and bond-making occur simultaneously in a single transition state. nih.govresearchgate.net This pathway can have either associative character (significant bond formation) or dissociative character (significant bond fission) in the transition state. researchgate.net

For phosphate diesters like dibenzyl phosphate, which carry a negative charge, the reaction mechanisms are generally understood to be concerted Sₙ2(P) processes, as the negative charge disfavors the formation of a highly charged metaphosphate intermediate. acs.org

| Pathway Type | IUPAC Notation | Description | Key Intermediate/Transition State | Stereochemistry |

|---|---|---|---|---|

| Dissociative (Stepwise) | Dₙ + Aₙ | Leaving group departs before nucleophilic attack. researchgate.net | Metaphosphate (PO₃⁻) Intermediate researchgate.net | Mixture of retention and inversion researchgate.net |

| Associative (Stepwise) | Aₙ + Dₙ | Nucleophilic attack precedes leaving group departure. researchgate.net | Pentavalent Phosphorane Intermediate researchgate.net | Inversion of configuration researchgate.net |

| Concerted (Single Step) | AₙDₙ | Bond formation and cleavage occur simultaneously. researchgate.net | Single Transition State (can be "loose" or "tight") researchgate.netfrontiersin.org | Inversion of configuration frontiersin.org |

The concept of a discrete monomeric metaphosphate anion (PO₃⁻) as an intermediate has been a significant topic of investigation, particularly in the hydrolysis of phosphate monoesters. nih.govresearchgate.net Early proposals suggested that the rapid hydrolysis of phosphate monoester monoanions proceeded through a dissociative mechanism where a metaphosphate intermediate was formed in the rate-determining step, followed by rapid capture by water. nih.govresearchgate.netlongdom.org

However, substantial evidence now argues against the existence of a free metaphosphate intermediate in aqueous solutions. nih.gov Studies involving stereochemical probes have shown that these reactions proceed with an inversion of configuration at the phosphorus center, which is characteristic of a concerted or associative pathway rather than a dissociative one that would likely lead to racemization. frontiersin.org While metaphosphate may be formed in the gas phase or some organic solvents, for most aqueous reactions, the mechanism is now understood to be a concerted process with a highly dissociative transition state, rather than one involving a stable intermediate. frontiersin.orgacs.orgacs.org Calculations suggest that while a fully dissociative pathway involving metaphosphate is energetically demanding, the energy difference between pathways decreases as the leaving group becomes poorer, indicating mechanistic ambiguity in some cases. acs.org

The solvent environment plays a crucial role in determining the reactivity and mechanism of phosphoryl transfer reactions. nih.govnih.gov Changes in solvent can alter the stability of the ground state and the transition state, leading to significant changes in reaction rates. nih.govnih.gov

It has been proposed that enzymes enhance reaction rates in part by providing a hydrophobic active site that desolvates the ground state of the phosphate substrate. nih.govnih.gov Studies on uncatalyzed reactions have explored this by changing the solvent from water to less polar, dipolar aprotic solvents. For example, moving the hydrolysis of the p-nitrophenyl phosphate dianion from water to a solution of more than 95% dimethyl sulfoxide (B87167) (DMSO) increases the reaction rate by a factor of 10⁶–10⁷. nih.gov Similarly, the rate of acetyl transfer to chloromethylphosphonate increases over 5,000-fold as the DMSO concentration is increased to 90%. tandfonline.com This dramatic rate enhancement is attributed to the desolvation of the nucleophile and the phosphate, which raises the energy of the ground state without proportionally affecting the transition state energy. nih.govtandfonline.com Conversely, reactions in aqueous ethanol (B145695) or pure ethanol were found to be 100 to 1,000 times slower than in water. nih.gov These findings highlight the critical influence of solvation on the energy barrier of the reaction. nih.govnih.gov

Nucleophilic Attack and Rearrangement Pathways

Beyond hydrolysis, phosphate esters like dibenzyl phosphate are subject to other nucleophilic attacks and cleavage reactions that are vital for their synthesis and manipulation in organic chemistry.

Methanolysis, the nucleophilic attack by methanol (B129727), is a key reaction for phosphate esters. The catalysis of this reaction has been studied in detail. For instance, lanthanide ions such as Lanthanum(III) (La³⁺) have been shown to cause remarkable rate accelerations in the methanolysis of phosphate diesters. In studies with compounds like bis(p-nitrophenyl) phosphate, as little as 5 x 10⁻⁴ M of La(OTf)₃ in methanol accelerated the reaction by a factor of 10¹⁰ compared to the background reaction. researchgate.net The catalytically active species are believed to be La³⁺ monomers and dimers associated with methoxide (B1231860) ions. researchgate.net

The benzyl (B1604629) groups of dibenzyl phosphate serve as protecting groups in chemical synthesis, and their selective cleavage is often required. tandfonline.com While catalytic hydrogenolysis is a common debenzylation method, it is not suitable for molecules containing other reducible functional groups like double bonds. tandfonline.com A highly selective alternative is the use of bromotrimethylsilane (B50905) (BTMS) in the presence of pyridine. tandfonline.comresearchgate.net This reagent effectively cleaves the benzyl esters at 0°C, allowing for the isolation of the corresponding phosphate acid after hydrolysis. tandfonline.com This method is advantageous as it avoids the competing formation of allylic bromides or the cleavage of aryl-phosphate bonds. tandfonline.com

Catalytic Reaction Mechanisms

Given the slow rates of uncatalyzed phosphate ester hydrolysis, catalysis by enzymes or metal ions is essential for most biological and many synthetic applications. researchgate.netlibretexts.org Metal ions can catalyze hydrolysis through several mechanisms. They can act as Lewis acids, binding to a phosphate oxygen to activate the phosphorus atom for nucleophilic attack. libretexts.org Alternatively, a metal-coordinated water molecule can be deprotonated to provide a potent metal-bound hydroxide (B78521) nucleophile. libretexts.org In some metalloenzymes like alkaline phosphatase, which contains zinc and magnesium ions, one metal ion binds the phosphate group while another activates the serine nucleophile. libretexts.org For phosphate diester hydrolysis, lanthanide ions and copper complexes have been shown to be effective catalysts. rsc.org In the case of a [Cu(II)(1,10-phenanthroline)] complex, the hydrolysis of phosphate di-esters proceeds through a concerted mechanism where a coordinated hydroxyl group attacks the phosphorus atom. rsc.org

Anionic Polymerization Mechanisms in Ring-Opening Polymerization

Anionic ring-opening polymerization (AROP) is a powerful method for the synthesis of a variety of polymers, including polyesters, polyethers, and polyamides. The initiation of AROP typically involves a nucleophilic attack on a cyclic monomer, leading to the cleavage of a bond within the ring and the formation of a propagating anionic species.

In the context of potassium dibenzyl phosphate, the dibenzyl phosphate anion can act as the nucleophilic initiator. The mechanism proceeds through the nucleophilic attack of the phosphate oxygen on an electrophilic carbon atom of the cyclic monomer. For instance, in the polymerization of a lactone such as ε-caprolactone, the phosphate anion would attack the carbonyl carbon, leading to the opening of the ester ring and the formation of an alcoholate propagating chain end. The potassium cation acts as a counter-ion, associating with the negatively charged propagating species.

The general steps for the anionic ring-opening polymerization initiated by potassium dibenzyl phosphate can be summarized as follows:

Initiation: The dibenzyl phosphate anion attacks the cyclic monomer, leading to ring opening and the formation of a new anionic species.

Propagation: The newly formed anionic chain end attacks another monomer molecule in a sequential manner, leading to the growth of the polymer chain.

Termination: The polymerization can be terminated by the introduction of a terminating agent or by side reactions such as chain transfer.

The effectiveness of potassium dibenzyl phosphate as an initiator in AROP is influenced by several factors, including the nature of the monomer, the solvent, and the reaction temperature. The dissociation of the potassium dibenzyl phosphate ion pair in the reaction medium is crucial for the availability of the nucleophilic phosphate anion to initiate the polymerization.

| Parameter | Description | Influence on Polymerization |

|---|---|---|

| Initiator Concentration | The molar concentration of the initiating species, such as potassium dibenzyl phosphate. | Directly affects the number of growing polymer chains and thus the final molecular weight. |

| Monomer Reactivity | The susceptibility of the cyclic monomer to nucleophilic attack, influenced by ring strain and electronic effects. | Determines the rate of polymerization and the feasibility of the reaction. |

| Solvent Polarity | The ability of the solvent to solvate the ions involved in the polymerization. | Affects the state of the propagating species (ion pairs vs. free ions), which in turn influences the polymerization kinetics and stereochemistry. |

| Temperature | The reaction temperature. | Impacts the rates of initiation, propagation, and termination reactions, as well as potential side reactions. |

Activated Monomer Mechanisms in Polymerization

In contrast to the conventional anionic polymerization where the initiator attacks the monomer, the activated monomer mechanism (AMM) involves the activation of the monomer by a catalyst, followed by its reaction with a nucleophilic initiator or the growing polymer chain. This mechanism is particularly relevant in the ring-opening polymerization of lactones and other cyclic esters.

In a scenario involving potassium dibenzyl phosphate, the phosphate group could act as a bifunctional catalyst. The acidic proton of a related species like dibenzyl phosphate could activate the monomer by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic. Subsequently, a nucleophile, such as an alcohol, can attack the activated monomer, leading to ring opening. In this mechanism, the polymer chain grows by the addition of activated monomers to a neutral nucleophilic chain end, rather than an ionic propagating species.

The key steps in an activated monomer polymerization involving a phosphate catalyst are:

Monomer Activation: The phosphate catalyst interacts with the monomer, typically through hydrogen bonding or protonation, to increase its electrophilicity.

Nucleophilic Attack: A nucleophile (initiator or growing chain end) attacks the activated monomer, leading to ring opening.

Chain Propagation: The process repeats with the newly formed nucleophilic chain end attacking another activated monomer.

While direct studies on potassium dibenzyl phosphate in AMM are not extensively documented, the behavior of other phosphate-based catalysts suggests its potential to facilitate this type of polymerization. The acidity of the phosphate moiety is a critical factor in its ability to activate the monomer.

| Feature | Anionic Polymerization | Activated Monomer Mechanism |

|---|---|---|

| Initiating Species | Nucleophile (e.g., dibenzyl phosphate anion) | Nucleophile (e.g., alcohol) |

| Role of Phosphate | Initiator | Catalyst (for monomer activation) |

| Propagating Species | Anionic chain end | Neutral nucleophilic chain end |

| Control over Polymer Architecture | Can be well-controlled | Often provides excellent control over molecular weight and end-group functionality |

Heterogeneous Catalysis via Surface Active Sites (e.g., P–OH)

In heterogeneous catalysis, the catalyst exists in a different phase from the reactants. Phosphate-based materials are known to be effective heterogeneous catalysts for a variety of reactions, including dehydration, alkylation, and condensation. The catalytic activity of these materials is often attributed to the presence of acidic and basic sites on their surface.

If potassium dibenzyl phosphate were to be supported on a solid matrix, it could serve as a precursor for a heterogeneous catalyst. Thermal treatment could lead to the formation of surface P–OH (hydroxyl) groups. These P–OH groups can act as Brønsted acid sites, capable of donating a proton to a reactant molecule and thereby catalyzing a reaction.

The mechanism of catalysis by such a material would involve:

Adsorption: Reactant molecules adsorb onto the surface of the catalyst.

Surface Reaction: The adsorbed reactants interact with the active sites (e.g., P–OH groups), leading to a chemical transformation.

Desorption: The product molecules desorb from the catalyst surface, regenerating the active site for the next catalytic cycle.

The catalytic properties of such a system would be highly dependent on the nature of the support material, the loading of the phosphate species, and the conditions of the thermal treatment, which would influence the density and strength of the acidic P–OH sites. Research on phosphate-containing catalysts has shown that the presence of water can dynamically alter the nature of the active sites by hydrolyzing P-O-P bonds to generate more P-OH groups, thereby enhancing catalytic activity.

| Property | Description | Impact on Catalysis |

|---|---|---|

| Surface Acidity | The presence and strength of Brønsted and Lewis acid sites (e.g., P-OH groups). | Crucial for catalyzing acid-catalyzed reactions such as dehydration and cracking. |

| Surface Area | The total area of the catalyst surface available for interaction with reactants. | A higher surface area generally leads to a higher number of active sites and increased catalytic activity. |

| Porosity | The presence of pores within the catalyst material. | Affects the diffusion of reactants and products to and from the active sites. |

| Thermal Stability | The ability of the catalyst to maintain its structure and activity at high temperatures. | Determines the operational window and lifetime of the catalyst. |

Catalytic Applications in Chemical Synthesis

Heterogeneous Basic Catalysis using Potassium Phosphate (B84403) Systems

The scientific literature extensively documents the use of inorganic potassium phosphate (K₃PO₄) as a powerful heterogeneous basic catalyst. However, there is a notable lack of evidence for potassium dibenzyl phosphate serving in a similar capacity for the reactions detailed in the following subsections. The benzyl (B1604629) groups on the phosphate anion significantly alter its properties compared to the inorganic K₃PO₄, making it less basic and sterically hindered, which likely impacts its catalytic activity in these contexts.

Phase-Transfer Catalyzed Alkylation Reactions

A review of scientific databases and chemical literature reveals no specific examples or studies where potassium dibenzyl phosphate is employed as a primary catalyst for phase-transfer catalyzed (PTC) alkylation reactions. This catalytic role is, however, a well-established application for anhydrous potassium phosphate (K₃PO₄), which acts as a remarkably active and selective solid base in PTC alkylations. researchgate.netacs.org

Comparative Efficacy and Selectivity

There is no available data in the scientific literature comparing the efficacy and selectivity of potassium dibenzyl phosphate as a catalyst in phase-transfer alkylation reactions. Such studies have been performed for potassium phosphate (K₃PO₄), which shows superior performance over other common bases like hydroxides and carbonates. acs.org

Parametric Studies: Particle Size, Hydration, Thermal Pretreatment, Phase Transfer Catalyst Structure

No parametric studies concerning the use of potassium dibenzyl phosphate as a catalyst in PTC alkylation are found in published research. For potassium phosphate (K₃PO₄), the reaction rate and efficacy are known to be strongly dependent on parameters such as particle size, the presence of water, thermal pretreatment of the base, and the structure of the phase-transfer catalyst itself. researchgate.net

Catalytic Transfer Hydrogenation of Carbonyl Compounds

Catalytic transfer hydrogenation (CTH) is a key reaction in organic synthesis. While potassium phosphate (K₃PO₄) has been identified as a surprisingly active heterogeneous catalyst for the CTH of carbonyl compounds, there is no scientific literature to support the use of potassium dibenzyl phosphate in this catalytic role. researchgate.net The mechanism for K₃PO₄ involves its basic sites, a property not shared in the same way by the organophosphate ester, potassium dibenzyl phosphate.

Substrate Scope and Electronic Effects

There are no documented studies on the substrate scope or the influence of electronic effects for catalytic transfer hydrogenation using potassium dibenzyl phosphate. In studies involving potassium phosphate (K₃PO₄), the reaction rate is significantly influenced by electronic effects; electron-withdrawing groups on aromatic aldehydes increase the reaction rate, while electron-donating groups have the opposite effect. researchgate.net

Three-Component Cycloaddition Reactions (e.g., Oxazolidinone Synthesis)

Scientific literature does not describe the use of potassium dibenzyl phosphate as a catalyst for three-component cycloaddition reactions, such as the synthesis of oxazolidinones from epoxides, amines, and carbon dioxide. This transformation is, however, efficiently catalyzed by inorganic potassium phosphate (K₃PO₄), which has been shown to be a highly active catalyst for this one-pot synthesis.

Role in Transesterification Processes

Transesterification is a crucial organic reaction for the synthesis of esters, notably in the production of biodiesel and in the modification of polyesters. The catalysis of this reaction is often facilitated by acids, bases, or enzymes. While various potassium salts, such as potassium phosphate (K₃PO₄) and potassium carbonate (K₂CO₃), are known to be effective basic catalysts for transesterification, the specific catalytic activity of potassium dibenzyl phosphate in this context is not well-documented.

Research into the catalytic effect of alkali metal phosphates in transesterification has shown that the basicity and ionic nature of the phosphate salt play a significant role. For instance, K₃PO₄ is a potent catalyst for the transesterification of esters with alcohols. However, there is a lack of direct evidence in peer-reviewed literature detailing the use of potassium dibenzyl phosphate for this purpose. The presence of the bulky benzyl groups on the phosphate anion would likely influence its steric and electronic properties, potentially affecting its efficacy as a transesterification catalyst compared to simpler inorganic phosphate salts.

Further investigation would be required to determine if potassium dibenzyl phosphate can act as a viable catalyst for transesterification and to understand its mechanism and efficiency in comparison to more conventional catalysts.

Doped Catalysts for Condensation Reactions (e.g., Potassium-Doped Natural Phosphate)

Condensation reactions, such as the Claisen-Schmidt condensation, are fundamental in carbon-carbon bond formation for synthesizing various organic compounds, including chalcones, which are precursors to flavonoids. Heterogeneous catalysts are often preferred for these reactions due to their ease of separation and reusability.

Recent studies have highlighted the effectiveness of potassium-doped natural phosphate (K/NP) as a heterogeneous catalyst for Claisen-Schmidt condensation reactions. twistjournal.net Natural phosphates are apatite-based materials, and doping them with potassium has been shown to significantly enhance their catalytic activity, leading to high yields of chalcones under specific conditions. twistjournal.net The doping process typically involves impregnating the natural phosphate with a potassium salt solution followed by calcination.

While potassium is the doping agent, the specific use of potassium dibenzyl phosphate as the potassium source for creating these doped catalysts is not explicitly described in the available literature. Typically, more common and less complex potassium salts like potassium nitrate (B79036) or potassium carbonate are used for this purpose. The rationale for using a specific salt like potassium dibenzyl phosphate would depend on factors such as its decomposition properties during calcination and its potential to influence the final structure and surface properties of the catalyst. Without direct experimental evidence, the role of potassium dibenzyl phosphate in the preparation of these doped catalysts remains hypothetical.

Below is a table summarizing the findings on potassium-doped natural phosphate catalysts in a Claisen-Schmidt condensation reaction, which illustrates the type of data that would be relevant if potassium dibenzyl phosphate were involved.

Table 1: Catalytic Performance of Potassium-Doped Natural Phosphate in Claisen-Schmidt Condensation twistjournal.net

| Catalyst | Reactant 1 | Reactant 2 | Solvent | Reaction Time (min) | Yield (%) |

| K/NP | Benzaldehyde | Acetophenone | Ethanol (B145695) | 120 | 98 |

| NP (undoped) | Benzaldehyde | Acetophenone | Ethanol | 120 | < 5 |

This table demonstrates the significant increase in catalytic activity upon doping natural phosphate with potassium. The specific precursor for potassium doping in this study was not potassium dibenzyl phosphate.

Advanced Synthetic Transformations Mediated by Dibenzyl Phosphates

Regioselective Ring-Opening of Cyclic Ethers and Epoxides

The strained three-membered ring of epoxides makes them susceptible to ring-opening reactions by nucleophiles. However, controlling the regioselectivity of this opening, especially in asymmetric epoxides, is a significant synthetic challenge. Dibenzyl phosphate (B84403) has proven to be an effective nucleophile in these transformations, particularly in the synthesis of biologically important molecules.

Synthesis of Dihydroxyacetone Phosphate (DHAP) Precursors

A notable application of dibenzyl phosphate is in the synthesis of precursors to dihydroxyacetone phosphate (DHAP). researchgate.netcore.ac.uknih.gov DHAP is a crucial intermediate in glycolysis and a key donor substrate for aldolase (B8822740) enzymes, which are valuable tools in the stereoselective synthesis of carbohydrates and other polyhydroxylated compounds. researchgate.netresearchgate.net However, DHAP itself is unstable, necessitating the synthesis of stable precursors that can be readily converted to DHAP when needed. researchgate.net

The following table summarizes a synthetic route to a DHAP precursor utilizing dibenzyl phosphate:

| Step | Reactants | Reagents/Conditions | Product |

| 1 | Racemic Benzylglycidol, Dibenzyl Phosphate | Lewis Acid | Dibenzyl 3-benzyl-2-hydroxypropyl phosphate |

| 2 | Dibenzyl 3-benzyl-2-hydroxypropyl phosphate | TPAP/NMO | Dibenzyl 3-benzyl-2-oxopropyl phosphate |

| 3 | Dibenzyl 3-benzyl-2-oxopropyl phosphate | Hydrogenolysis | Dihydroxyacetone phosphate (DHAP) |

Data sourced from multiple studies detailing DHAP synthesis. researchgate.netcore.ac.uknih.govacs.org

Lewis Acid Catalysis in Epoxide Ring Opening

The regioselectivity of the epoxide ring-opening with dibenzyl phosphate can be effectively controlled through the use of Lewis acid catalysts. researchgate.netnih.govacs.org In the case of unsymmetrical epoxides, the choice of catalyst can direct the nucleophilic attack of the phosphate to a specific carbon atom. osti.gov For instance, the reaction of benzylglycidol with dibenzyl phosphate is mediated by a Lewis acid to ensure the desired regioselectivity for the synthesis of the DHAP precursor. researchgate.netcore.ac.uknih.gov

Various Lewis acids have been explored for this purpose, with their effectiveness often depending on the specific substrate and reaction conditions. For example, cobalt(III)-salen complexes have been shown to catalyze the ring-opening of a variety of terminal epoxides with dibenzyl phosphate, exhibiting excellent regioselectivity and yielding phosphatidic acid derivatives in high yields. researchgate.netrsc.org The mechanism of Lewis acid-catalyzed epoxide ring-opening generally involves the coordination of the Lewis acid to the epoxide oxygen, which activates the epoxide towards nucleophilic attack. osti.gov This activation facilitates the breaking of a carbon-oxygen bond and the formation of a new bond with the incoming nucleophile, in this case, dibenzyl phosphate.

Stereoselective Glycosylation Reactions

The formation of glycosidic bonds with high stereocontrol is a central challenge in carbohydrate chemistry. rsc.org Dibenzyl phosphate has been utilized as a reactant in the synthesis of stereospecific 1,2-trans glycosyl phosphates. scientificlabs.co.uksigmaaldrich.comchemicalbook.com These glycosyl phosphates are valuable intermediates that can be subsequently used as glycosyl donors in the formation of oligosaccharides. mdpi.com

The stereochemical outcome of a glycosylation reaction is influenced by several factors, including the nature of the protecting groups on the sugar, the reactivity of the glycosyl acceptor, and the reaction conditions. rsc.orgbeilstein-journals.org In some instances, the use of dibenzyl phosphate under Mitsunobu conditions has been employed for phosphorylation, although this can sometimes lead to a mixture of anomers due to the formation of an oxocarbenium ion intermediate, resulting in an SN1-type reaction. mdpi.com In contrast, other methods aim for an SN2-type pathway to ensure high stereoselectivity. nih.gov The use of specific phosphate leaving groups, such as propane-1,3-diyl phosphate, has been shown to result in the exclusive formation of β-O-linked glycosides. rsc.org

Directed C-H Functionalization

Direct C-H bond functionalization has emerged as a powerful strategy for the efficient construction of complex organic molecules, as it avoids the need for pre-functionalized starting materials. snnu.edu.cnacs.org Dibenzyl phosphate has been identified as a key additive in certain palladium-catalyzed C-H activation reactions.

Monoselective ortho-C-H Alkylation of N-quinolyl Benzamides

Dibenzyl phosphate plays a crucial role as a promoter in the palladium-catalyzed monoselective ortho-C-H alkylation of N-quinolyl benzamides with both primary and secondary alkyl iodides. scientificlabs.co.uksigmaaldrich.comcookechem.comacs.org This reaction allows for the selective introduction of an alkyl group at the ortho position of the benzamide (B126) ring. The use of a directing group, in this case, the N-quinolyl group, is essential for achieving the desired regioselectivity. diva-portal.org

The following table highlights the key components in the directed C-H alkylation:

| Component | Function |

| N-quinolyl Benzamide | Substrate with directing group |

| Alkyl Iodide | Alkylating agent |

| Palladium Catalyst | Facilitates C-H activation |

| Dibenzyl Phosphate | Promoter |

| Base (e.g., NaHCO₃) | Promoter/Base |

This table summarizes the general components for the monoselective ortho-C-H alkylation of N-quinolyl benzamides. acs.org

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations on Phosphate (B84403) Structural Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the equilibrium geometry and electronic structure of phosphate compounds. scispace.comresearchgate.netresearchgate.net For the dibenzyl phosphate anion, DFT calculations using basis sets such as B3LYP/6-311+G(d,p) can predict key structural parameters. scispace.com These calculations typically reveal the bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape.

Furthermore, these calculations can elucidate the electronic properties, such as the distribution of electron density and the nature of the chemical bonds. Analysis of the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can offer insights into the molecule's reactivity. researchgate.net

Table 1: Predicted Structural Parameters of Dibenzyl Phosphate Anion from DFT Calculations

| Parameter | Predicted Value |

| P=O Bond Length | ~1.48 Å |

| P-O (Ester) Bond Length | ~1.60 Å |

| O-P-O Bond Angle | ~110° |

| C-O-P Bond Angle | ~120° |

Note: These are typical values for organophosphates and would be precisely determined for dibenzyl phosphate through specific calculations.

Reaction Pathway Modeling and Transition State Analysis

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving organophosphates, such as hydrolysis. nih.gov For dibenzyl phosphate, this involves mapping the potential energy surface for its reaction with a nucleophile, like water or hydroxide (B78521). These studies can identify the transition state(s) and any intermediate species along the reaction pathway. nih.govlookchem.com

The hydrolysis of similar alkyl phosphate monoesters has been shown to proceed through specific mechanisms that can be computationally modeled. nih.govlookchem.com For instance, the reaction might follow an SN2-type mechanism at the phosphorus center, involving a pentacoordinate transition state. wikipedia.org The energy barrier for the reaction, known as the activation energy, can be calculated, providing a quantitative measure of the reaction rate.

Transition state theory is employed to locate the saddle point on the potential energy surface that corresponds to the transition state. cdmf.org.br The geometry of this transient species reveals the arrangement of atoms at the point of maximum energy during the reaction. For the hydrolysis of dibenzyl phosphate, this would detail the partial formation of the new P-O bond with the incoming nucleophile and the partial breaking of the P-O bond to the leaving benzyl (B1604629) group.

Table 2: Key Aspects of Reaction Pathway Modeling for Dibenzyl Phosphate Hydrolysis

| Aspect | Description |

| Reactants | Dibenzyl phosphate anion and a nucleophile (e.g., H₂O, OH⁻) |

| Transition State | A high-energy, transient species with a pentacoordinate phosphorus center. |

| Products | Benzyl alcohol and the corresponding phosphate species. |

| Activation Energy (ΔG‡) | The energy difference between the reactants and the transition state, which determines the reaction rate. |

Molecular Dynamics and Solvation Modeling

Molecular dynamics (MD) simulations are employed to study the behavior of molecules in a solvent over time, providing a dynamic picture of solute-solvent interactions. frontiersin.orgresearchgate.netresearchgate.net For potassium dibenzyl phosphate in an aqueous solution, MD simulations can reveal the structure of the solvation shell around the dibenzyl phosphate anion and the potassium cation. researchgate.netnih.gov

These simulations can show how water molecules orient themselves around the charged phosphate group and the hydrophobic benzyl groups. researchgate.net The stability of the ionic pair between the potassium cation and the dibenzyl phosphate anion in solution can also be investigated, determining whether they exist as a tight ion pair or as solvent-separated ions. nih.gov Ab initio MD simulations, which use quantum mechanical calculations to determine the forces between atoms, can provide a highly accurate description of these interactions, including the dynamics of hydrogen bonding between the phosphate oxygens and surrounding water molecules. nih.gov

Implicit solvation models, such as the Polarizable Continuum Model (PCM), offer a computationally less expensive alternative to explicit MD simulations. readthedocs.ioyoutube.com These models represent the solvent as a continuous medium with a given dielectric constant, allowing for the calculation of solvation free energies. acs.orgacs.org This can be useful for understanding the thermodynamics of dissolving potassium dibenzyl phosphate in various solvents.

Prediction of Reactivity and Selectivity in Organophosphorus Reactions

Computational chemistry can be used to predict the reactivity of potassium dibenzyl phosphate towards various electrophiles and nucleophiles. uni-muenchen.de By calculating the energies of the frontier molecular orbitals (HOMO and LUMO), one can estimate the molecule's susceptibility to nucleophilic or electrophilic attack. A lower LUMO energy, for instance, would suggest a greater reactivity towards nucleophiles.

In reactions where multiple outcomes are possible, computational methods can predict the selectivity. For example, in the phosphorylation of a molecule with multiple hydroxyl groups by dibenzyl phosphate, calculations can determine the activation energies for the reaction at each site. The site with the lowest activation energy would be the predicted major product, thus explaining the regioselectivity of the reaction. nih.gov

These predictive models can be invaluable in designing synthetic routes and understanding the factors that control the outcomes of organophosphorus reactions. escholarship.org By systematically modifying the structure of the reactants in silico and calculating the resulting changes in reactivity and selectivity, a deeper understanding of the underlying chemical principles can be achieved.

Advanced Analytical Research Techniques for Potassium Dibenzyl Phosphate

The comprehensive characterization of potassium dibenzyl phosphate, a significant organophosphate compound, relies on a suite of advanced analytical techniques. These methods are crucial for confirming its identity, determining its purity, elucidating its intricate molecular structure, and understanding its crystalline arrangement. High-Performance Liquid Chromatography (HPLC), a variety of spectroscopic methods, and X-ray Diffraction (XRD) are indispensable tools in the research and quality control of this compound.

Applications in Polymer Chemistry and Materials Science

Organocatalytic Ring-Opening Polymerization (ROP)

Organocatalytic Ring-Opening Polymerization (ROP) is a significant method for producing a variety of polymers. However, there is no available research to indicate that potassium dibenzyl phosphate (B84403) has been employed as a catalyst in this process.

Polymerization of Lactones and Cyclic Carbonates

The polymerization of cyclic monomers like lactones and cyclic carbonates is a common application for organocatalysts. While various potassium salts and phosphate-based compounds have been explored as catalysts for these reactions, no studies were found that specifically name or investigate potassium dibenzyl phosphate for the polymerization of these monomers.

Influence of Catalyst Structure and Co-initiators on Polymerization Kinetics and Microstructure

The structure of a catalyst and the presence of co-initiators can profoundly impact the speed of polymerization and the final structure of the polymer. Research in this area is extensive for many catalytic systems. However, due to the absence of potassium dibenzyl phosphate in ROP literature, there is no information regarding its structural influence or its interaction with co-initiators on polymerization kinetics and polymer microstructure.

Design and Synthesis of Phosphorus-Containing Polymers

Phosphorus-containing polymers are a class of materials known for their unique properties, including flame retardancy and biocompatibility. Their synthesis is an active area of research.

Polyphosphodiesters: Synthesis and Functional Properties

Polyphosphodiesters are an important subclass of phosphorus-containing polymers with structural similarities to nucleic acids. Their synthesis can be achieved through various methods, including ring-opening polymerization of cyclic phosphates and polycondensation reactions. A comprehensive search did not reveal any synthetic routes or methodologies for creating polyphosphodiesters that utilize potassium dibenzyl phosphate as a monomer, initiator, or catalyst.

Functionalization Strategies for Tailored Polymer Architectures

The functionalization of polymers is critical for creating materials with specific, tailored properties. This can involve modifying the polymer backbone or side chains. There is no evidence in the available literature of potassium dibenzyl phosphate being used as a reagent or building block in post-polymerization modification or other functionalization strategies to create tailored polymer architectures.

Biomedical and Biological Research Applications

Prodrug Design and Optimization

The phosphate (B84403) prodrug approach is a well-established strategy to overcome limitations of drug candidates, such as poor water solubility and low cell membrane permeability. nih.gov Attaching a phosphoric acid moiety can significantly increase aqueous solubility, thereby enhancing the bioavailability of the parent drug molecule. nih.gov The benzyl (B1604629) groups in potassium dibenzyl phosphate can further modify the lipophilicity of a drug, potentially improving its ability to cross cellular membranes. A patent has described that phosphate structures containing substituted benzyl groups can be used as prodrugs for various nucleoside analogues to enhance their bioactivity. google.com

The primary goal of creating a phosphate prodrug is to improve a drug's pharmacokinetic profile. The anionic character of phosphates at physiological pH can lead to poor membrane permeability, a challenge that prodrug strategies aim to overcome. acs.org By masking the negative charge of the phosphate group, for instance with benzyl esters, the resulting neutral molecule can more easily diffuse across cell membranes. nih.govacs.org Once inside the cell, ubiquitous enzymes like alkaline phosphatases can cleave the phosphate ester, releasing the active drug. nih.gov This enzymatic cleavage is a cornerstone of the phosphate prodrug strategy. nih.gov

The inclusion of benzyl groups offers a method to modulate the molecule's properties. While the phosphate group enhances water solubility, the lipophilic nature of the benzyl groups can improve membrane penetration. This dual functionality allows for a finely tuned balance between solubility and permeability, which are critical determinants of oral bioavailability.

Table 1: Contribution of Moieties to Pharmacokinetic Properties

| Moiety | Property Enhanced | Mechanism of Action |

|---|---|---|

| Phosphate | Aqueous Solubility | The ionic nature of the phosphate group increases hydrophilicity, leading to better dissolution in aqueous environments like the gastrointestinal tract. nih.gov |

| Benzyl | Lipophilicity / Membrane Permeability | The nonpolar benzyl groups can increase the lipid solubility of the prodrug, facilitating its passage across the lipid bilayer of cell membranes. google.com |

| Potassium Salt | Stability & Solubility | Forms a stable salt of the phosphate ester, which can improve handling and formulation characteristics, as well as aqueous solubility. |

Beyond improving general bioavailability, the structure of potassium dibenzyl phosphate lends itself to strategies for targeted drug delivery. The cleavage of the phosphate ester by specific enzymes that are overexpressed in target tissues or cells is a key mechanism for site-specific drug release. acs.org For example, certain tumor types exhibit elevated levels of phosphatases, which could be exploited to release an anti-cancer drug preferentially at the tumor site.

Furthermore, a patent has indicated that nucleoside phosphate prodrugs containing substituted benzyl groups can exert a significant liver-targeting effect. google.com This suggests that the benzyl moiety may play a role in directing the molecule to specific tissues. The release mechanism often involves enzymatic hydrolysis of an acyl group, followed by a spontaneous release of the parent drug. nih.gov This controlled release minimizes systemic exposure and potential side effects. nih.gov Nanoparticle-based systems are also being developed to deliver therapeutics to specific tissues, and phosphate-containing compounds can be incorporated into these advanced delivery platforms. frontiersin.orgmdpi.com

Table 2: Strategies for Targeted Delivery Using Phosphate Prodrugs

| Strategy | Mechanism | Potential Target |

|---|---|---|

| Enzyme-Mediated Release | Cleavage of the phosphate ester by tissue-specific enzymes (e.g., phosphatases). nih.gov | Tumors, inflamed tissues with high enzyme activity. |

| Tissue-Specific Moieties | Incorporation of targeting groups, such as the benzyl moiety, that have an affinity for specific organs. google.com | Liver, kidneys. google.comfrontiersin.org |

| pH-Sensitive Release | Designing the linker to be cleaved under the specific pH conditions of a target microenvironment (e.g., acidic tumor environment). | Solid tumors. |

| Photochemical Release | Use of a photocleavable linker (e.g., o-nitrobenzyl) that releases the drug upon irradiation with a specific wavelength of light. nih.gov | Localized, externally accessible tumors. |

Biochemical Probing and Modulation

The constituent parts of potassium dibenzyl phosphate—phosphate and benzyl groups—are involved in numerous biological processes, making the compound and its derivatives useful tools for biochemical research.

Phosphorus is a crucial element in a multitude of biological functions, including intracellular signaling. nih.gov The concentration of extracellular inorganic phosphate (Pi) can modulate the function of various cells by activating specific signaling pathways, such as the Raf/MEK/ERK pathway, which in turn regulates gene expression. nih.gov Phosphate-containing molecules can influence these pathways.

Phosphorylation, the addition of a phosphate group to molecules like proteins and lipids, is a fundamental mechanism for signal transduction. khanacademy.org This process is catalyzed by kinases and is critical for regulating protein function and transmitting signals within the cell. While not a direct kinase, a molecule like dibenzyl phosphate could potentially interact with phosphate-binding sites on proteins or serve as a precursor for generating intracellular phosphate, thereby indirectly influencing these signaling cascades. Dinucleoside polyphosphates are also recognized as important signaling molecules in processes like stress response and maintaining protein homeostasis. nih.gov

Cellular metabolism is intricately linked to the availability of phosphate. Phosphate deficiency can significantly alter the expression of genes involved in key metabolic pathways. nih.gov For instance, under phosphate starvation, organisms may upregulate the expression of genes encoding for phosphate transporters and enzymes that help to liberate phosphate from organic sources. nih.gov

Studies in plants have shown that phosphate limitation leads to coordinated changes in the expression of genes involved in pyrimidine (B1678525) synthesis and other metabolic processes to adapt to the stress. nih.gov Glyphosate, an organophosphate herbicide, functions by inhibiting an essential enzyme in the shikimate acid pathway, thereby blocking the synthesis of aromatic amino acids and affecting protein synthesis and secondary metabolism. mdpi.com While the mechanisms are different, this illustrates how organophosphate compounds can profoundly impact cellular metabolism. The introduction of a phosphate-bearing compound like potassium dibenzyl phosphate into a biological system could, therefore, be expected to influence metabolic pathways and gene expression profiles related to phosphate homeostasis.

Dibenzyl phosphate is utilized in the preparation of enzyme substrates, which aids in biochemical research, particularly in the study of enzyme kinetics. chemimpex.com Phosphate-containing molecules can act as analogs of natural substrates, allowing researchers to probe the active sites of enzymes. thermofisher.com By mimicking the structure of the natural substrate or a reaction intermediate, these analogs can act as competitive inhibitors or tools to elucidate enzymatic mechanisms. nih.gov

Many enzymes, such as phosphomutases and kinases, recognize and bind phosphorylated substrates. nih.govnih.gov For example, β-phosphoglucomutase coordinates a phosphodianion group of its substrate in a distal binding site, which is crucial for its catalytic activity. nih.gov Synthetic analogs of phosphorylated molecules are essential for understanding the substrate specificity of such enzymes. nih.gov Therefore, dibenzyl phosphate and its derivatives serve as valuable tools in enzymology for studying the kinetics and mechanisms of phosphate-metabolizing enzymes.

Table 3: Examples of Enzymes Interacting with Phosphate-Containing Compounds

| Enzyme Class | Role of Phosphate Moiety | Example |

|---|---|---|

| Kinases | Substrate for phosphorylation; can be mimicked by analogs. nih.gov | Inositol pyrophosphate kinases (IP6K, PPIP5K). nih.gov |

| Phosphatases | Substrate for dephosphorylation. thermofisher.com | Alkaline Phosphatase, Acid Phosphatase. |

| Phosphomutases | Binds substrate's phosphate group at both catalytic and distal sites. nih.gov | β-phosphoglucomutase. nih.gov |

| Polymerases | Utilizes nucleotide triphosphates as substrates. | DNA and RNA Polymerases. |

Future Perspectives and Research Challenges

Development of Sustainable and Green Synthetic Methodologies

The future synthesis of potassium dibenzyl phosphate (B84403) and related organophosphorus compounds is increasingly geared towards environmentally friendly and sustainable practices. scienmag.com Traditional methods for creating phosphate esters often rely on harsh reagents like phosphorus trichloride (B1173362) or phosphorus pentachloride, which are not environmentally benign. acs.org The development of "green" chemistry approaches aims to mitigate these issues by focusing on atom economy, reduced waste, and the use of less hazardous materials. researchgate.netresearchgate.net

Key research challenges and future directions include:

Catalyst-Free and Solvent-Free Reactions: Exploring methodologies that eliminate the need for catalysts and volatile organic solvents is a primary goal. researchgate.net Techniques such as microwave-assisted synthesis have shown promise in making organophosphorus reactions more efficient in terms of rate, selectivity, and yield, sometimes replacing the need for a catalyst altogether. researchgate.net

Benign Solvents and Reagents: The use of eco-friendly solvent systems, such as polyethylene (B3416737) glycol (PEG), in conjunction with milder reagents like potassium iodide (KI), presents a sustainable pathway for the synthesis of related benzyl (B1604629) phosphonates. frontiersin.org

Upcycling and Valorization: A novel approach involves the sustainable upcycling of organophosphorus pollutants. Research has demonstrated the ability to degrade these pollutants and convert them into valuable products like phosphatic fertilizers, offering a circular economy model for phosphorus resources. nih.gov

Direct Esterification: Advancing direct esterification methods that react phosphoric acid or its derivatives with benzyl alcohol under greener conditions, such as using dehydrating agents that produce harmless byproducts, remains a significant area of research. acs.orgorganic-chemistry.org

| Methodology | Key Features | Advantages | Research Focus |

|---|---|---|---|

| Traditional Synthesis | Uses reagents like POCl₃, PCl₃, PCl₅ acs.org | High reactivity | Finding milder alternatives |

| Microwave-Assisted Synthesis | Uses microwave irradiation to accelerate reactions researchgate.net | Increased rate, yield, and selectivity; can be solvent-free researchgate.net | Broadening substrate scope |

| Green Catalytic Systems | Employs benign solvents (e.g., PEG) and non-toxic catalysts (e.g., KI) frontiersin.org | Reduced toxicity and environmental impact frontiersin.org | Improving catalyst efficiency and recyclability |

| Pollutant Upcycling | Degradation of organophosphorus waste into useful products nih.gov | Circular economy, waste valorization nih.gov | Selective degradation and conversion processes |

Design of Next-Generation Catalytic Systems

The phosphorus center and the associated organic moieties in dibenzyl phosphate present opportunities for its use in catalysis, either as a ligand precursor or as a catalyst itself. The design of next-generation catalytic systems is a major frontier in chemical synthesis. ukri.org

Future research in this area involves:

Phosphorus-Based Ligands: Developing novel phosphine (B1218219) ligands from precursors like dibenzyl phosphate is a key research area. prochemonline.com These ligands are crucial in transition metal-catalyzed reactions, where their electronic and steric properties can be tuned to enhance reactivity and selectivity. prochemonline.comsouleresearchgroup.org Research into water-soluble phosphine ligands allows for catalysis in aqueous media, aligning with green chemistry principles. nih.gov

Metal-Organic Frameworks (MOFs): Incorporating phosphate linkers into MOFs could yield catalysts with high surface areas and tunable active sites. These systems could be designed for specific reactions, such as selective oxidations or C-C bond formations.

Organocatalysis: Dibenzyl phosphate itself can act as a Brønsted acid catalyst. sigmaaldrich.com Future work will focus on expanding its applications in promoting reactions like epoxide ring-opening, C-H functionalization, and the synthesis of complex organic molecules. sigmaaldrich.comnih.gov A cobalt(III)-salen complex, for instance, has been shown to catalyze the ring-opening of terminal epoxides with dibenzyl phosphate, providing a route to important biological molecules like phosphatidic acids. nih.gov

Iron Catalysis: Moving away from expensive and rare platinum-group metals, research into earth-abundant iron-based catalysts for organophosphorus synthesis is a sustainable long-term goal. ukri.org

Exploration of Novel Biological Applications

Organophosphates are a well-established class of biologically active molecules, famously used as pesticides and nerve agents that inhibit acetylcholinesterase. nih.govnih.gov However, the future lies in harnessing their properties for beneficial applications in medicine and biotechnology.

Promising research avenues include:

Antimicrobial Agents: Derivatives of benzylphosphonates have demonstrated antibacterial activity. nih.gov The phosphate ester group can enhance metabolic stability and improve transport across cell membranes, making potassium dibenzyl phosphate a scaffold for the development of new antibiotics. nih.gov

Drug Synthesis and Delivery: Dibenzyl phosphate is used as a reagent in the synthesis of active pharmaceutical ingredients (APIs). chemimpex.com Its role as a phosphorylating agent is critical in creating complex molecules. Furthermore, phosphate-containing molecules can be incorporated into drug delivery systems, such as lipid nanoparticles, to improve bioavailability.

Enzyme Substrates and Inhibitors: In biotechnology, dibenzyl phosphate serves in the preparation of enzyme substrates for biochemical assays. chemimpex.com Designing derivatives that can act as specific enzyme inhibitors is a significant challenge with therapeutic potential, moving beyond the broad toxicity of traditional organophosphates.

Synthesis of Biomolecules: The compound is a key reactant for synthesizing vital biomolecules. For example, it is used in the stereospecific synthesis of 1,2-trans glycosyl phosphates, which are precursors to sugar-nucleotides and other essential carbohydrates. sigmaaldrich.com

Advanced Computational Approaches for Predictive Chemistry

Computational chemistry provides powerful tools to predict the properties, reactivity, and interactions of molecules, thereby accelerating research and development. For potassium dibenzyl phosphate, these approaches can offer deep insights that are difficult to obtain experimentally.

Future computational research will likely focus on:

Density Functional Theory (DFT): DFT calculations are instrumental in studying the electronic structure and reaction mechanisms of organophosphates. jetir.org This can be used to model hydrolysis pathways, predict reactivity in catalytic cycles, and understand bonding. acs.orgdtic.mil For instance, DFT has been used to analyze the hydrolysis of phosphodiester bonds, which is a fundamental reaction for compounds like dibenzyl phosphate. acs.org

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of potassium dibenzyl phosphate in solution and its interaction with other molecules, such as biological targets or material surfaces. chemrxiv.org Force-field models, benchmarked against experimental data, are crucial for accurately simulating the dynamics, solvation, and conformational changes of the molecule. chemrxiv.org

Predictive Modeling for Materials: Computational screening can predict the suitability of dibenzyl phosphate derivatives as functional materials. For example, models can estimate properties relevant to their performance as flame retardants or plasticizers, guiding the synthesis of new and improved compounds.

Quantum Mechanics/Molecular Mechanics (QM/MM): These hybrid methods are ideal for studying the interaction of potassium dibenzyl phosphate within a biological system, such as the active site of an enzyme. The QM region can model the electronic changes during bond formation or cleavage with high accuracy, while the MM region accounts for the surrounding protein environment.

| Computational Method | Area of Application | Predicted Properties/Insights |

|---|---|---|

| Density Functional Theory (DFT) | Reactivity and Catalysis | Reaction energy barriers, electronic structure, vibrational frequencies, reaction mechanisms acs.orgmdpi.com |

| Molecular Dynamics (MD) | Solution Behavior and Intermolecular Interactions | Solvation structure, diffusion coefficients, conformational dynamics, binding affinities chemrxiv.org |

| QM/MM | Enzyme Interactions and Biological Systems | Binding modes, enzymatic reaction pathways, inhibition mechanisms |

Integration with Emerging Technologies for Functional Materials

The unique chemical properties of dibenzyl phosphate make it a valuable component in the formulation of advanced functional materials. chemimpex.com Future research will focus on integrating this compound with emerging technologies to create materials with novel or enhanced performance.

Key areas for exploration include:

Advanced Polymers and Coatings: Dibenzyl phosphate is already recognized for its utility as a plasticizer and flame retardant in polymers and as a component in durable coatings. chemimpex.com The challenge is to design and synthesize derivatives that offer superior performance, such as higher thermal stability, lower environmental leaching, and improved compatibility with new polymer matrices like bioplastics. Phosphate esters are also being explored as sustainable coating agents for recyclable paper products. researchgate.net

Nanosensors: Organophosphates can be detected using nanomaterial-based sensors. encyclopedia.pub A reverse approach involves anchoring dibenzyl phosphate derivatives onto nanomaterials (e.g., graphene nanodots, metal nanoparticles) to create sensors for detecting metal ions, pollutants, or biomolecules through specific binding events that alter the material's optical or electronic properties. mdpi.com

Energy Storage: Phosphate-based materials are central to battery technology (e.g., lithium iron phosphate). Research into organophosphate electrolytes or surface coatings for electrodes could lead to batteries with improved safety, stability, and performance. The benzyl groups could be functionalized to tune solubility and electrochemical stability.

Smart Materials: Incorporating photoswitchable or pH-responsive groups onto the dibenzyl phosphate backbone could lead to "smart" materials. For example, a photoswitchable phosphatidic acid mimic has been synthesized using dibenzyl phosphate, demonstrating the potential to create lipids that change properties upon light exposure. nih.gov Such materials could find applications in controlled release systems or adaptive optics.

Q & A

Basic: What are the established synthetic methodologies for preparing potassium dibenzyl phosphate, and how do reaction conditions influence purity?

Answer:

Potassium dibenzyl phosphate is typically synthesized via hydrogenolysis of benzyl ester groups from dibenzyl phosphate precursors, followed by ion exchange. For example, dibenzyl chlorophosphate intermediates can be treated with potassium hydroxide or subjected to ion-exchange resins (e.g., Dowex Na+/K+ forms) to yield the potassium salt . Key factors affecting purity include:

- Reagent stoichiometry : Excess potassium hydroxide ensures complete deprotection of benzyl groups.

- Temperature : Hydrogenolysis at 25–40°C minimizes side reactions.

- Resin selection : Dowex resins with high ion-exchange capacity improve yield (>85%) .

Storage of intermediates at ≤4°C in methanol (<0.01 M) prevents degradation .

Basic: How is the structural integrity of potassium dibenzyl phosphate validated in experimental settings?

Answer:

Structural characterization employs:

- X-ray crystallography : Resolves P–O bond lengths (e.g., 1.48 Å for P=O vs. 1.60 Å for P–O–C) and confirms tetrahedral geometry .

- NMR spectroscopy : P NMR shows a singlet near δ +1.5 ppm for the phosphate group, while H NMR confirms benzyl group removal post-hydrogenolysis .

- FT-IR : Peaks at 1250–1300 cm (P=O) and 1020–1100 cm (P–O–C) verify functional groups .

Basic: What factors govern the solubility and stability of potassium dibenzyl phosphate in aqueous and organic systems?

Answer:

- Solubility : Highly soluble in polar solvents (water, methanol) due to ionic interactions. Solubility decreases in nonpolar solvents (e.g., chloroform: <1 mg/mL) .

- Stability : Degrades at >40°C or pH extremes (<3 or >10). Storage at –20°C in anhydrous conditions extends shelf life (>2 years) .

- Counterion effects : Potassium salts exhibit higher aqueous solubility (~150 mg/mL) than sodium analogs due to lower lattice energy .

Advanced: What mechanistic insights explain the regioselectivity of cobalt(salen)-catalyzed epoxide ring-opening reactions with dibenzyl phosphate?

Answer:

Cobalt(III)salen catalysts activate terminal epoxides (e.g., benzyl glycidol) via Lewis acid coordination, directing nucleophilic attack by dibenzyl phosphate to the less substituted carbon. This yields β-hydroxy phosphate esters with >90% regioselectivity. Key parameters:

- Catalyst loading : 5–10 mol% Co(salen)OTs optimizes turnover.

- Solvent : Acetonitrile enhances electrophilicity of the epoxide .

Applications include synthesis of phosphatidic acids for lipidomics .

Advanced: Which analytical techniques are most effective for quantifying oxidative photocleavage products of dibenzyl phosphate derivatives?

Answer:

- HPLC-MS : Reversed-phase C18 columns (ACN/water + 0.1% formic acid) resolve phosphorylated intermediates. MS/MS identifies cleavage products (e.g., benzyl alcohol, phosphate esters) .

- UV-Vis spectroscopy : Monitors reaction progress via absorbance changes at 270 nm (aryl group release) .

- P NMR : Tracks phosphate degradation kinetics (e.g., 53% conversion after 4 h under 440 nm LED) .

Advanced: How does potassium dibenzyl phosphate function as a phosphorylating agent in stereoselective syntheses?

Answer:

In glycosylation and lipid synthesis, the potassium salt acts as a mild phosphoryl donor:

- Activation : Pre-activation with carbodiimides (e.g., DCC) forms reactive phosphorimidazolides.

- Stereocontrol : Bulky benzyl groups hinder nucleophilic attack, favoring retention of configuration in sugar phosphorylation .

Example: DHAP synthesis via epoxide ring-opening achieves >80% enantiomeric excess .

Advanced: What degradation pathways are observed for potassium dibenzyl phosphate under UV irradiation, and how are they mitigated?

Answer:

UV exposure (λ = 254 nm) induces homolytic cleavage of P–O bonds, generating benzyl radicals and phosphate byproducts. Mitigation strategies:

- Additives : Radical scavengers (e.g., BHT) reduce degradation by 60% .

- Protective groups : tert-Butyl esters stabilize the phosphate core during photochemical reactions .

Degradation kinetics follow first-order models (t = 2.3 h in MeCN) .

Advanced: How can computational modeling predict the electronic structure and reactivity of potassium dibenzyl phosphate?

Answer:

- DFT calculations : B3LYP/6-311+G(d,p) models reveal polarized P=O bonds (70% double-bond character) and charge distribution (Mulliken charges: P = +1.2, O = –0.8) .

- Reactivity indices : Fukui functions identify nucleophilic attack sites (e.g., phosphate oxygen) .

- Solvent effects : PCM models simulate aqueous stabilization of the potassium ion .

Basic: What protocols ensure the safe handling and long-term storage of potassium dibenzyl phosphate?

Answer:

- Handling : Use nitrile gloves, fume hoods, and PPE to avoid dermal/ocular exposure. Neutralize spills with 5% sodium bicarbonate .

- Storage : Anhydrous conditions at –20°C in amber vials prevent hydrolysis. Monitor pH (stable at 6–8) .

- Waste disposal : Incinerate at >800°C or treat with ion-exchange resins .

Advanced: What role does potassium dibenzyl phosphate play in synthesizing kinase inhibitors, and how is reaction efficiency optimized?

Answer:

It phosphorylates hydroxyl groups in kinase-binding motifs (e.g., ATP analogs). Optimization strategies:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products